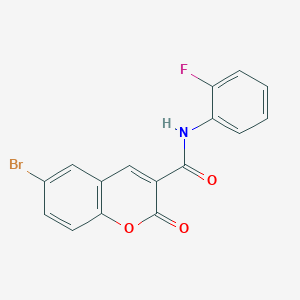

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBAOUYMTLQWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of 6-bromo-2H-chromen-2-one. This can be achieved through the bromination of 2H-chromen-2-one using bromine in the presence of a suitable solvent like acetic acid.

Amidation Reaction: The brominated chromenone is then subjected to an amidation reaction with 2-fluoroaniline. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the chromene core or the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typical reagents in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets within cells. The compound can bind to specific proteins, altering their function and triggering a cascade of biochemical events. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Dimethoxy substituents (e.g., 2,4-dimethoxyphenyl) extend π-conjugation, improving nonlinear optical (NLO) properties, as observed in related coumarin derivatives .

- Aliphatic groups (e.g., 2-methylcyclohexyl) significantly boost lipophilicity, impacting membrane permeability .

Biological Activity

6-Bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound's unique structure, which includes a bromo substituent and a fluorophenyl group, suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The molecular formula of this compound is C15H11BrFNO3. It has a molecular weight of approximately 358.16 g/mol. The compound typically appears as a pale yellow solid with a melting point ranging from 203°C to 205°C. Its solubility varies depending on the solvent polarity, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C15H11BrFNO3 |

| Molecular Weight | 358.16 g/mol |

| Melting Point | 203°C - 205°C |

| Solubility | Varies with solvent |

Anticancer Activity

Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show potent activity against MCF-7 breast cancer cells, with IC50 values around 68.4 μM . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation.

In vitro studies on similar chromene derivatives have shown promising results:

- Cytotoxicity : Compounds derived from chromene structures have been reported to induce apoptosis in leukemia and breast cancer cells.

- Mechanism : The presence of electron-withdrawing groups (like bromine and fluorine) enhances the electrophilicity of the compound, facilitating interactions with biological targets.

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. Studies have shown that compounds similar to this compound possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective derivatives range from 0.22 to 0.25 μg/mL .

Key findings include:

- Antibacterial Efficacy : Chromene derivatives demonstrate significant inhibition of biofilm formation.

- Synergistic Effects : Some derivatives show enhanced activity when combined with standard antibiotics like ciprofloxacin.

Case Studies

- Cytotoxicity Against MCF-7 Cells :

- Antimicrobial Evaluation :

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Coumarin core formation : The 2-oxo-2H-chromene-3-carboxamide scaffold is synthesized via Pechmann or Kostanecki–Robinson reactions, followed by bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

- Substitution with 2-fluorophenyl : The N-(2-fluorophenyl) group is introduced via amide coupling between the carboxylic acid derivative of the brominated coumarin and 2-fluoroaniline. This step often employs coupling agents like EDCI/HOBt in dry DMF or dichloromethane .

- Purification : Flash column chromatography (silica gel) and recrystallization (e.g., acetone/ethanol) are used to isolate high-purity crystals suitable for X-ray diffraction .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR and IR spectroscopy : H and C NMR confirm the substitution pattern and amide bond formation, while IR identifies carbonyl (C=O) stretching vibrations (~1700 cm) .

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) resolves the planar chromene ring system and intermolecular interactions. SHELXL software refines structures, addressing hydrogen bonding (O—H⋯O) and π-π stacking . Data collection parameters (e.g., monoclinic P2/n space group, β = 92.127°) ensure accurate unit cell determinations .

Q. How does the bromo substituent influence the compound’s electronic properties?

The electron-withdrawing bromine at the 6-position increases electrophilicity of the coumarin core, enhancing reactivity in nucleophilic substitutions. It also affects UV-Vis absorption spectra, shifting λ due to conjugation effects .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the coumarin scaffold be addressed?

Regioselective bromination is achieved by:

- Controlling reaction conditions : Lower temperatures (0–5°C) and inert atmospheres minimize side reactions.

- Directing groups : Pre-existing substituents (e.g., the 3-carboxamide) guide bromination to the 6-position via steric and electronic effects .

- Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices or molecular electrostatic potentials .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

- Data collection optimization : High-resolution datasets (θ > 25°) and multi-scan absorption corrections (e.g., SADABS) reduce noise .

- Refinement in SHELXL : Use of restraints (e.g., SIMU, DELU) and exclusion of solvent regions improve model accuracy. For twinned crystals, twin-law refinement (BASF parameter) is applied .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C—H⋯O, π-π) to validate packing arrangements .

Q. How do substituents (bromo, 2-fluorophenyl) affect biological activity in structure-activity relationship (SAR) studies?

- Bromo group : Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) and stabilizes halogen bonds with protein residues .

- 2-Fluorophenyl : Fluorine’s electronegativity improves metabolic stability and membrane permeability. Ortho-substitution reduces steric hindrance compared to para-fluorinated analogs .

- Comparative studies : Analogues lacking bromine or fluorine show reduced anti-cancer activity in MTT assays, confirming their SAR roles .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Molecular docking : Identifies binding modes with biological targets (e.g., PARP-1) using AutoDock Vina .

- Reactivity descriptors : Fukui functions and local softness (calculated via Gaussian) highlight electrophilic centers for SNAr reactions .

- Solvent effects : COSMO-RS simulations optimize reaction solvents (e.g., DMF vs. THF) for yield improvements .

Data Contradictions and Resolution

Q. How can conflicting reports on reaction yields be resolved?

- Reproducibility checks : Validate reported conditions (e.g., base strength, solvent purity). For example, KCO in DMF may outperform NaH in THF due to better deprotonation .

- Scale effects : Milligram-scale syntheses may report lower yields than microscale automated platforms. Optimization via Design of Experiments (DoE) identifies critical parameters .

Q. Why do crystallographic studies report varying hydrogen-bonding patterns?

- Solvent inclusion : Dimethylformamide (DMF) solvates alter packing motifs compared to solvent-free structures .

- Temperature effects : Data collected at 294 K vs. 100 K may show dynamic disorder in flexible groups (e.g., fluorophenyl rotation) .

Methodological Recommendations

- Synthetic optimization : Use high-throughput screening to test bases (e.g., KCO, CsCO) and solvents (DMF, acetonitrile) for improved yields .

- Advanced characterization : Pair X-ray diffraction with solid-state NMR to resolve amorphous regions in polycrystalline samples .

- Biological assays : Combine in vitro cytotoxicity studies with molecular dynamics simulations to correlate SAR with target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.